

Introduction: The Privilege

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Compound of Interest

Compound Name:	4-Chloro-3-methyl-1H-indazole
Cat. No.:	B175783

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry. Indazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.

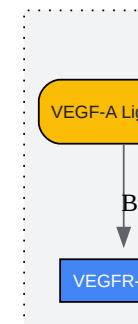
Among the vast library of indazole analogs, derivatives of the **4-Chloro-3-methyl-1H-indazole** core have emerged as particularly promising therapeutic agents for various diseases, including cancer and inflammatory diseases.^[7] This guide provides a detailed exploration of the biological activities of these derivatives, complete with mechanistic insight.

Part 1: Anticancer Activity via Protein Kinase Inhibition

The uncontrolled proliferation of cancer cells is often driven by the dysregulation of protein kinases, enzymes that regulate a vast number of cellular processes. Indazole derivatives have shown promise as competitive inhibitors, blocking the kinase's ability to phosphorylate its substrates and thereby halting downstream oncogenic signaling.^[10]

Key Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

A primary and well-validated target for these indazole derivatives is VEGFR-2, a receptor tyrosine kinase that is a master regulator of angiogenesis—^[10] Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates, triggering signaling cascades like the PI3K-AKT and MAPK pathways.



Caption: VEGFR-2 signaling cascade and the inhibitory action of indazole derivatives.

Application Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol details a robust method to quantify the inhibitory potency of a test compound against VEGFR-2 by measuring the amount of ATP consumed.

Principle: The assay measures the amount of ATP remaining in the solution after the kinase reaction. The Kinase-Glo® reagent depletes the remaining ATP.

Materials:

- Recombinant Human VEGFR-2 (GST-tagged)[11]
- 5x Kinase Buffer[13]
- ATP Solution (500 μ M)[13]
- PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))[13]
- Kinase-Glo® MAX Luminescence Reagent[13]

- **4-Chloro-3-methyl-1H-indazole** test compound

- DMSO (ACS Grade)

- White, solid-bottom 96-well plates[13]

- Luminometer

Procedure:

- Reagent Preparation:

- Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. Keep on ice.[13]

- Prepare a stock solution (e.g., 10 mM) of the indazole test compound in DMSO.

- Create a serial dilution of the test compound in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%. [11][13]

- Master Mix Preparation:

- For each 25 µL reaction, prepare a master mix containing:

- 6 µL of 5x Kinase Buffer

- 1 µL of 500 µM ATP

- 1 µL of PTK Substrate

- 17 µL of sterile deionized water[11][13]

- Prepare enough master mix for all wells.

- Assay Plate Setup (in a 96-well plate):

- Add 25 µL of the Master Mix to each well.[11]

- Test Wells: Add 5 µL of the diluted test compound solutions.

- Positive Control (100% Activity): Add 5 µL of 1x Kinase Buffer containing the same final concentration of DMSO as the test wells.[11]

- Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer with DMSO, and in the next step, add 20 µL of 1x Kinase Buffer instead of the enzyme.[11]

- Enzyme Addition & Incubation:

- Thaw the recombinant VEGFR-2 enzyme on ice. Dilute it to the working concentration (e.g., 1 ng/µL) with 1x Kinase Buffer.[13]

- Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.[11]

- Mix the plate gently and incubate at 30°C for 45 minutes.[11][13]

- Luminescence Detection:

- Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature.

- Add 50 µL of Kinase-Glo® MAX reagent to each well.[11]

- Incubate at room temperature for 10-15 minutes to stabilize the signal.[13]

- Read the luminescence using a microplate reader.[11]

- Data Analysis:
 - Subtract the "Blank" reading from all other wells.
 - Calculate the percentage of inhibition for each concentration of the test compound relative to the "Positive Control."
 - Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Application Protocol 2: Cell Viability (XTT) Assay

This colorimetric assay determines the cytotoxic or anti-proliferative effects of the indazole derivatives on cancer cell lines. It measures the metabolic

Principle: The XTT assay is an advancement over the traditional MTT assay. In metabolically active cells, mitochondrial dehydrogenases reduce the intensity of the orange color is directly proportional to the number of viable cells.[14]

Materials:

- Human cancer cell lines (e.g., HUVEC for angiogenesis, A549 for lung cancer)
- Complete cell culture medium
- **4-Chloro-3-methyl-1H-indazole** test compound
- XTT reagent and electron-coupling reagent[14]
- Clear, flat-bottomed 96-well plates
- Microplate reader (absorbance at 450-500 nm)

Procedure:

- Cell Seeding:
 - Harvest and count the cancer cells.
 - Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[18]
 - Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the indazole test compound in the complete cell culture medium.
 - Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle
 - Incubate for a desired period (e.g., 24, 48, or 72 hours).[18]
- XTT Reagent Addition and Incubation:
 - Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[14]
 - Add 50 µL of the activated XTT solution to each well.[14]
 - Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[14] The incubation time may need optimization depending on the cell line.
- Absorbance Measurement:
 - Gently shake the plate to ensure a homogenous distribution of the color.

- Measure the absorbance of the formazan product using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of 630 nm is typically used.
- Data Analysis:
 - Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
 - Determine the IC₅₀ value, which represents the concentration of the compound that inhibits cell proliferation by 50%.

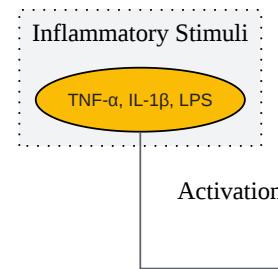
Data Presentation: Summary of In Vitro Activity

Summarize the quantitative data from the kinase and cell viability assays in a structured table for clear comparison.

Compound ID	Target Kinase	Kinase IC ₅₀ (nM)
Example-01	VEGFR-2	15.2
Example-01	VEGFR-2	15.2
Example-01	VEGFR-2	15.2
Pazopanib	VEGFR-2	30.0

Part 2: Anti-inflammatory Activity via NF-κB Pathway Inhibition

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders.[\[19\]](#)[\[20\]](#)[\[21\]](#) The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. It consists of a heterodimeric complex of RelA/p50 and RelB/p65 subunits. These subunits are sequestered in the cytoplasm by IκB proteins. IKK (IκB Kinase) triggers the phosphorylation of IκB, leading to its degradation by the proteasome. This releases the NF-κB subunits, which then translocate to the nucleus to bind to DNA and regulate gene expression.

[View](#)

Caption: The NF-κB signaling pathway and its inhibition by indazole derivatives.

Application Protocol 3: In Vivo Carrageenan-Induced Paw Edema

This is a classical and widely used in vivo model to assess the acute anti-inflammatory activity of novel compounds.[\[6\]](#)

Principle: Subplantar injection of carrageenan, an irritant, into the paw of a rodent induces a localized inflammatory response characterized by edema

Materials:

- Sprague-Dawley rats or Swiss albino mice
- Carrageenan solution (1% w/v in sterile saline)
- **4-Chloro-3-methyl-1H-indazole** test compound
- Vehicle (e.g., 0.5% Carboxymethyl Cellulose - CMC)
- Standard drug (e.g., Diclofenac sodium)
- Plethysmograph or digital calipers

Procedure:

- Animal Acclimatization and Grouping:
 - Acclimatize animals for at least one week under standard laboratory conditions.
 - Fast the animals overnight before the experiment but allow free access to water.
 - Divide animals into groups (n=6 per group):
 - Group I: Vehicle Control (e.g., 0.5% CMC)
 - Group II: Standard Drug (e.g., Diclofenac, 10 mg/kg)
 - Group III-V: Test Compound at different doses (e.g., 10, 20, 40 mg/kg)
- Compound Administration:
 - Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
- Induction of Inflammation:
 - Measure the initial paw volume/diameter of the right hind paw of each animal using a plethysmograph. This is the 0-hour reading.
 - Inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw.
- Measurement of Paw Edema:
 - Measure the paw volume/diameter at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[\[6\]](#)
- Data Analysis:
 - Calculate the increase in paw volume for each animal at each time point compared to its initial (0-hour) volume.
 - Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
 - $$\% \text{ Inhibition} = [(V_c - V_t) / V_c] \times 100$$
 - Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Data Presentation: In Vivo Anti-inflammatory Activity

| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema | 1 hr | 3 hr | 5 hr | Vehicle Control

Representative Synthesis Protocol: 4-Chloro-1H-indazole

A common and practical route for synthesizing the core indazole structure starts from 3-chloro-2-methylaniline.[\[23\]](#)[\[24\]](#)[\[25\]](#)

Materials:

- 3-chloro-2-methylaniline[\[23\]](#)
- Potassium acetate[\[23\]](#)
- Chloroform[\[23\]](#)
- Acetic anhydride[\[23\]](#)
- Isopentyl nitrite (or Isoamyl nitrite)[\[23\]](#)

- Tetrahydrofuran (THF)
- Lithium hydroxide (LiOH)[\[23\]](#)
- Ethyl acetate (EtOAc)
- Magnesium sulfate (MgSO₄)

Procedure:

- Acetylation:
 - In a round-bottomed flask, combine 3-chloro-2-methylaniline, potassium acetate, and chloroform. Cool the mixture to 0°C with stirring.[\[23\]](#)
 - Slowly add acetic anhydride dropwise to the cooled mixture.
 - Allow the reaction to warm to room temperature and stir for 1 hour.[\[23\]](#)
- Diazotization and Cyclization:
 - Heat the reaction mixture to 60°C.
 - Add isopentyl nitrite and continue stirring at 60°C overnight.[\[23\]](#)
- Hydrolysis (Deprotection):
 - After the reaction is complete, cool the mixture to 0°C and add water and THF.[\[23\]](#)
 - Add lithium hydroxide (LiOH) and stir the mixture at 0°C for 3 hours to hydrolyze the acetyl group.[\[23\]](#)
- Work-up and Isolation:
 - Add water to the reaction mixture and perform an extraction with ethyl acetate.[\[23\]](#)
 - Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude 4-chloro-3-methyl-1H-indazole.

Conclusion and Future Perspectives

Derivatives of **4-Chloro-3-methyl-1H-indazole** represent a highly versatile and potent class of small molecules with significant therapeutic potential. Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency against specific targets while improving selectivity and specificity. Systematic evaluation of these promising compounds and their mechanisms of action will contribute to the development of next-generation anticancer and anti-inflammatory agents.

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